

# A Comparative In Vivo Analysis of Dextranomer-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Guide for Researchers and Drug Development Professionals

**Dextranomer**-based formulations have emerged as versatile tools in various therapeutic areas, primarily owing to their biocompatibility and unique physical properties. These formulations, often in the form of microspheres or gels, are utilized for tissue bulking, wound healing, and drug delivery. This guide provides an in vivo comparison of different **dextranomer**-based products, supported by experimental data to aid researchers, scientists, and drug development professionals in their decision-making processes.

# Performance in Vesicoureteral Reflux (VUR) Treatment

**Dextranomer**/hyaluronic acid (Dx/HA) copolymers are extensively used as injectable bulking agents for the endoscopic treatment of vesicoureteral reflux (VUR) in children. Several commercial formulations are available, and their in vivo performance has been compared in numerous studies.

#### **Quantitative Data Summary**



| Formulation   | Active<br>Component<br>s                        | Success<br>Rate (per<br>Refluxing<br>Renal Unit) | Mean<br>Injected<br>Volume (per<br>ureter) | Key<br>Findings                                                                                                                                                                  | Reference    |
|---------------|-------------------------------------------------|--------------------------------------------------|--------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Deflux        | Dextranomer/<br>Hyaluronic<br>Acid<br>Copolymer | 63% - 93%<br>(after one or<br>two<br>procedures) | 0.9 mL - 1.5<br>mL                         | Success rates vary with injection technique (STING, HIT, Double HIT), with the Double HIT method showing higher efficacy. Long-term studies show durable results up to 25 years. | [1][2][3][4] |
| Dexell        | Dextranomer/<br>Hyaluronic<br>Acid<br>Copolymer | 70.3% - 78%                                      | 1.6 mL                                     | Resolution rates are similar to Deflux, but a larger volume may be required.                                                                                                     | [2][5]       |
| Vantris (PPC) | Polyacrylate<br>Polyalcohol<br>Copolymer        | 88.6% -<br>92.2%                                 | Not<br>consistently<br>reported            | Shows a significantly higher success rate compared to Dx/HA formulations in some                                                                                                 | [1][5][6][7] |



|      |                             |       |        | studies.  However, a higher rate of vesicouretera I junction obstruction has been reported. |
|------|-----------------------------|-------|--------|---------------------------------------------------------------------------------------------|
| PAHG | Polyacrylami<br>de Hydrogel | 73.1% | 1.1 mL | Success rate is comparable to Dx/HA, with few postoperative complications .                 |

## **Experimental Protocols**

Endoscopic Treatment of Vesicoureteral Reflux:

A typical experimental protocol for comparing different bulking agents in the treatment of VUR involves a retrospective or prospective study design.

- Patient Selection: Pediatric patients diagnosed with primary VUR of varying grades (typically II-V) are enrolled. Patients with secondary reflux, duplex systems, or other urinary tract abnormalities are often excluded.[2][6][8]
- Procedure: Under general anesthesia, a cystoscope is introduced into the bladder. The
  bulking agent is injected subureterally or via the STING (subureteric), HIT (intra-ureteric), or
  Double HIT (proximal and distal intra-ureteric) technique.[3][4][7] The goal is to create a wellcoapted ureteral orifice.
- Follow-up: Patients are typically followed up at 3 months post-procedure with a voiding cystourethrogram (VCUG) to assess for the resolution of reflux.[2] Clinical success is often



defined by the absence of febrile urinary tract infections.[3][9] Long-term follow-up can extend for several years to assess the durability of the treatment.[3][10]



Click to download full resolution via product page

Experimental workflow for VUR treatment comparison.

#### **Performance in Fecal Incontinence Treatment**

Solesta, a **dextranomer**/hyaluronic acid formulation, is an FDA-approved injectable gel for the treatment of fecal incontinence in adults who have failed conservative therapy.[11]

## **Quantitative Data Summary**



| Formulation                         | Active<br>Component<br>s                                              | Efficacy<br>Metric                                | Result                                           | Follow-up<br>Duration | Reference |
|-------------------------------------|-----------------------------------------------------------------------|---------------------------------------------------|--------------------------------------------------|-----------------------|-----------|
| Solesta                             | Dextranomer Microspheres and Stabilized Sodium Hyaluronate            | Reduction in<br>Fecal<br>Incontinence<br>Episodes | >50%<br>reduction in<br>over half of<br>patients | 6 months              | [11]      |
| Durable<br>Efficacy                 | Significant and sustained improvement in symptoms and quality of life | Up to 36<br>months                                | [10][12][13]                                     |                       |           |
| Patient<br>Satisfaction             | High response rates in clinical studies                               | 6, 12, and 24<br>months                           | [12]                                             | _                     |           |
| Need for<br>Further<br>Intervention | 80% of treated patients did not require further intervention          | 36 months                                         | [13]                                             | _                     |           |

# **Experimental Protocols**

Treatment of Fecal Incontinence:

Clinical trials for Solesta typically involve prospective, multicenter, randomized, and sham-controlled double-blind studies.[10][12]



- Patient Selection: Adult patients with fecal incontinence who have not responded to conservative treatments like dietary changes are included.[11]
- Procedure: Solesta is injected into the submucosal layer of the anal canal. The procedure is
  minimally invasive and can be performed in an outpatient setting without anesthesia.[10][14]
  The hypothesized mechanism of action is the narrowing of the anal canal, leading to better
  sphincter control.[11]
- Follow-up: Efficacy is assessed by the reduction in the number of fecal incontinence episodes and improvements in the Fecal Incontinence Quality of Life (FIQOL) score.[12]
   Patients are followed for extended periods, up to 36 months, to evaluate the durability of the treatment effect.[10][12]

#### Hypothesized Mechanism of Action



Click to download full resolution via product page

Solesta's hypothesized mechanism of action.

## **Performance in Wound Healing**



Debrisan, a **dextranomer** in the form of dry, hydrophilic beads, is used for wound cleansing and debridement.

**Quantitative Data Summary** 

| Formulation | Active<br>Components | Application                          | Key Findings      | Reference    |
|-------------|----------------------|--------------------------------------|-------------------|--------------|
|             |                      |                                      | Effective in      |              |
|             |                      |                                      | cleansing         |              |
|             |                      |                                      | wounds by         |              |
|             |                      |                                      | absorbing         |              |
|             |                      |                                      | secretions and    |              |
|             |                      |                                      | bacteria.[15]     |              |
|             |                      |                                      | Leads to a less   |              |
|             |                      |                                      | pronounced        |              |
|             |                      |                                      | inflammatory      |              |
|             |                      |                                      | reaction          |              |
|             | Dextranomer<br>Beads | Discharging Wounds, Cutaneous Ulcers | compared to       |              |
| Debrisan    |                      |                                      | open treatment.   | [15][16][17] |
| Deblisali   |                      |                                      | [15] No           |              |
|             |                      |                                      | unfavorable       |              |
|             |                      |                                      | influence on the  |              |
|             |                      |                                      | repair process    |              |
|             |                      |                                      | was observed.     |              |
|             |                      |                                      | [15] Healing time |              |
|             |                      |                                      | is similar to     |              |
|             |                      |                                      | silicone foam     |              |
|             |                      |                                      | elastomer         |              |
|             |                      |                                      | dressings but     |              |
|             |                      |                                      | may be more       |              |
|             |                      |                                      | costly.[16]       |              |
|             |                      |                                      |                   |              |

# **Experimental Protocols**

Wound Healing Studies:



Comparative studies of Debrisan often involve animal models or clinical trials with human subjects.

- Animal Models: In pigs, dermal burns are created, and Debrisan-treated wounds are compared to those covered with a standard dressing like Vaseline gauze.[15]
- Human Studies: In patients, donor sites on one thigh treated with Debrisan are compared to contralateral sites with open treatment.[15] For cutaneous ulcers, a randomized trial may compare Debrisan to conventional therapies.[17]
- Assessment: The wound healing process is evaluated through histological and histochemical methods.[15] Parameters include the rate of healing, reduction in bacterial count, and clinical signs of inflammation.[17][18]

#### **Debrisan Wound Healing Process**



Click to download full resolution via product page



Debrisan's mechanism in wound healing.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Comparison of results of endoscopic correction of vesicoureteral reflux in children using two bulking substances: Dextranomer/hyaluronic acid copolymer (Deflux) versus polyacrylate-polyalcohol copolymer (Vantris) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does the diameter of dextranomer microspheres affect the success in endoscopic treatment of vesicoureteral reflux? PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term results with Deflux Deflux [deflux.com]
- 4. Deflux® Endoscopic Treatment of Vesicoureteral Reflux (VUR) in Japan PMC [pmc.ncbi.nlm.nih.gov]
- 5. The comparison of dextranomer/hyaluronic acid and polyacrylate-polyalcohol copolymers in endoscopic treatment of vesicoureteral reflux PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The outcomes of two different bulking agents (dextranomer hyaluronic acid copolymer and polyacrylate-polyalcohol copolymer) in the treatment of primary vesico-ureteral reflux -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison between dextranomer/ hyaluronic acid and polyacrylate polyalcohol copolymer as bulking agents for treating primary vesicoureteral reflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of dextranomer hyaluronic acid and polyacrylamide hydrogel in endoscopic treatment of vesicoureteral reflux: A comparative study PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deflux Long-Term Success and Efficacy [deflux.com]
- 10. Solesta® | The Biocompatible Tissue Bulking Agent for Fecal Incontinence [mysolesta.com]
- 11. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 12. Efficacy and Quality of Life Results with Solesta® [mysolesta.com]
- 13. firstwordpharma.com [firstwordpharma.com]



- 14. globenewswire.com [globenewswire.com]
- 15. Studies on healing of Debrisan-treated wounds PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Report of a prospective trial of dextranomer beads (Debrisan) and silicone foam elastomer (Silastic) dressings in surgical wounds PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A preliminary report of the efficacy of Debrisan (dextranomer) in the debridement of cutaneous ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Debrisan as a treatment for leg ulcers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative In Vivo Analysis of Dextranomer-Based Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607078#in-vivo-comparison-of-different-dextranomer-based-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com